molecular formula C9H9I B3145653 1-Cyclopropyl-2-iodobenzene CAS No. 57807-29-1

1-Cyclopropyl-2-iodobenzene

Cat. No. B3145653
CAS RN: 57807-29-1
M. Wt: 244.07 g/mol
InChI Key: ASSINLGUNMHEFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-iodobenzene is an organic compound with the molecular formula C9H9I . It is a derivative of benzene, where one hydrogen atom is replaced by a cyclopropyl group and another by an iodine atom .


Synthesis Analysis

The synthesis of this compound could potentially involve a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . Another method could be the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a cyclopropyl group (a three-membered carbon ring) and an iodine atom attached to it . The average molecular weight is 244.072 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound could include various cross-coupling reactions . For instance, it could undergo a palladium-catalyzed cross-coupling reaction with aryl bromides or triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.072 Da and a density of 1.8±0.1 g/cm3 . The boiling point is 237.3±19.0 °C at 760 mmHg .

Scientific Research Applications

Electroreductive Deuteroarylation

Abstract: Electroreduction mediated by organo-mediators has emerged as a concise and effective strategy for introducing deuterium into organic molecules. In this context, 1-Cyclopropyl-2-iodobenzene plays a crucial role.

Details:

Fluorinated Derivatives

Abstract: this compound serves as a precursor for synthesizing fluorinated derivatives.

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Hypervalent Iodine Chemistry

Abstract: this compound contributes to the field of hypervalent iodine chemistry.

Details:

Safety and Hazards

While specific safety and hazard information for 1-Cyclopropyl-2-iodobenzene was not found, similar compounds like iodobenzene are classified as combustible liquids and are harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-cyclopropyl-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSINLGUNMHEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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